![molecular formula C19H21ClN2OS B6126499 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B6126499.png)
1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine
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Overview
Description
1-[(Benzylthio)acetyl]-4-(3-chlorophenyl)piperazine, also known as BZAP, is a chemical compound that has been synthesized for scientific research purposes. BZAP is a piperazine derivative that has shown potential in various studies as a potential therapeutic agent for various diseases.
Mechanism of Action
The exact mechanism of action of 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine is not yet fully understood. However, studies have suggested that 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine acts as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine has also been shown to increase the release of dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine has been shown to have various biochemical and physiological effects. Studies have shown that 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine increases the levels of serotonin and dopamine in the brain. 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine has also been shown to decrease the levels of the stress hormone cortisol. 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify. 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine has also been shown to have low toxicity in animal studies. However, one limitation of using 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine. One direction is to further investigate its potential therapeutic effects in various diseases such as anxiety, depression, and schizophrenia. Another direction is to investigate its potential as a treatment for Parkinson's disease. Further studies are needed to fully understand the mechanism of action of 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine and its biochemical and physiological effects. Additionally, studies are needed to investigate the long-term safety and efficacy of 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine in humans.
Synthesis Methods
The synthesis of 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine involves the reaction between 1-benzylthioacetyl piperazine and 3-chlorobenzaldehyde in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine. The purity and yield of 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine can be improved by recrystallization and column chromatography.
Scientific Research Applications
1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine has been studied for its potential therapeutic effects in various diseases such as anxiety, depression, and schizophrenia. Studies have shown that 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine has anxiolytic and antidepressant effects in animal models. 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine has also been shown to have antipsychotic effects in a rat model of schizophrenia. 1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine has been studied for its potential as a treatment for Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2OS/c20-17-7-4-8-18(13-17)21-9-11-22(12-10-21)19(23)15-24-14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXKXVUDSBUXIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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